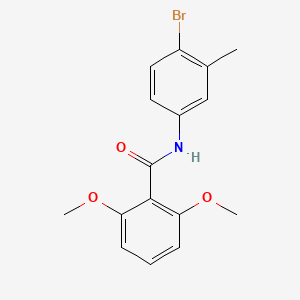
N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide, also known as 25B-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine class of compounds. It was first synthesized in 2004 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity among recreational drug users due to its potent hallucinogenic effects. However,
作用機序
The mechanism of action of N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide involves its interaction with the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the cortex and limbic regions of the brain. When activated by a ligand such as N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide, the 5-HT2A receptor triggers a cascade of intracellular signaling pathways that ultimately lead to the psychedelic effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide are not well understood, but studies have shown that it can cause changes in brain activity, heart rate, blood pressure, and body temperature. It can also induce hallucinations, altered perception of time and space, and feelings of euphoria or anxiety.
実験室実験の利点と制限
N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2A receptor. However, it also has several limitations, such as its potential for abuse and lack of long-term safety data.
将来の方向性
Future research on N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide could focus on its potential therapeutic uses, such as its ability to induce neuroplasticity and treat psychiatric disorders. It could also investigate the molecular mechanisms underlying its effects on the brain and behavior, as well as its interactions with other drugs and neurotransmitter systems. Additionally, research could aim to develop safer and more selective analogs of N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide for use in scientific research.
In conclusion, N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide is a synthetic psychedelic drug that has gained popularity among recreational drug users. However, it also has potential scientific research applications, such as studying its effects on the brain and behavior. Further research is needed to fully understand the biochemical and physiological effects of N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide, as well as its potential therapeutic uses.
合成法
The synthesis of N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide involves several steps, starting with the reaction of 2,6-dimethoxybenzaldehyde with 4-bromo-3-methylphenylacetonitrile to form the intermediate, 2,6-dimethoxy-N-(4-bromo-3-methylphenyl)benzamide. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide. The purity of the final product can be improved by recrystallization.
科学的研究の応用
N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide has been used in scientific research to study its effects on the brain and behavior. One study found that N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide acts as a partial agonist at the 5-HT2A receptor, which is responsible for the hallucinogenic effects of psychedelics. Another study found that N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide increases the release of dopamine in the striatum, which is associated with reward and motivation.
特性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c1-10-9-11(7-8-12(10)17)18-16(19)15-13(20-2)5-4-6-14(15)21-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMTUJUQYDLSFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC=C2OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-3-(2-oxo-1-pyrrolidinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B5973096.png)

![methyl 4-[5-({3-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1-piperidinyl}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5973113.png)
![N~1~-(3,5-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5973115.png)
![2-amino-4-(3-chlorophenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B5973116.png)
![1-(4-chlorobenzyl)-N-{2-[2-(hydroxymethyl)-1-piperidinyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5973123.png)
![4-(2-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-piperidinyl}ethyl)phenol](/img/structure/B5973131.png)
![1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl N-(3,5-dichloro-4-hydroxyphenyl)-N'-methylimidothiocarbamate](/img/structure/B5973154.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5973178.png)
![3-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-phenyl-2-pyrrolidinone](/img/structure/B5973179.png)
![methyl {4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B5973184.png)
![1-(1-azepanyl)-3-(3-{[(3-thienylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5973188.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propanoyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5973190.png)
![5-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid](/img/structure/B5973196.png)